molecular formula C7H7BrNaO3S B1603592 Benzenesulfonic acid, 4-(bromomethyl)-, sodium salt CAS No. 32014-22-5

Benzenesulfonic acid, 4-(bromomethyl)-, sodium salt

Cat. No.: B1603592
CAS No.: 32014-22-5
M. Wt: 274.09 g/mol
InChI Key: FCEDCZVYYIJSQB-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(bromomethyl)-, sodium salt, also known as 4-Bromobenzenesulfonic acid, sodium salt, is a chemical compound with the linear formula C6H4BrNaO3S . It has a molecular weight of 259.055 . It is often used by early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzenesulfonic acid involves the sulfonation of benzene using concentrated sulfuric acid . This reaction is considered one of the most important in industrial organic chemistry . The sulfonation is reversible and can be reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string C1=CC=C (C=C1)S (=O) (=O) [O-]. [Na+] . This indicates that the compound consists of a benzene ring with a sulfonic acid group and a bromomethyl group attached to it.


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride . Conversion to the corresponding benzenesulfonyl chloride is effected with phosphorus pentachloride .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a melting point of 450.0°C . It is soluble in water and forms a clear colorless to almost colorless solution .

Safety and Hazards

Benzenesulfonic acid, 4-(bromomethyl)-, sodium salt should be handled with care. It is advised to avoid dust formation, ingestion, and inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin and eyes should be avoided .

Properties

32014-22-5

Molecular Formula

C7H7BrNaO3S

Molecular Weight

274.09 g/mol

IUPAC Name

sodium;4-(bromomethyl)benzenesulfonate

InChI

InChI=1S/C7H7BrO3S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5H2,(H,9,10,11);

InChI Key

FCEDCZVYYIJSQB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)O.[Na]

32014-22-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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